Butyl 2-ethylhexyl phthalate

Description

The exact mass of the compound Butyl 2-ethylhexyl phthalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in waterin water, 2.16x10-2 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butyl 2-ethylhexyl phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 2-ethylhexyl phthalate including the price, delivery time, and more detailed information at info@benchchem.com.

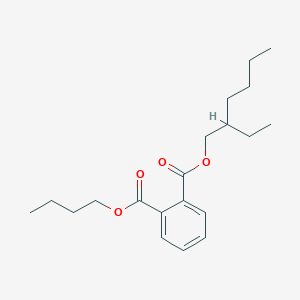

Structure

3D Structure

Properties

IUPAC Name |

1-O-butyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-4-7-11-16(6-3)15-24-20(22)18-13-10-9-12-17(18)19(21)23-14-8-5-2/h9-10,12-13,16H,4-8,11,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOLBYOSCILFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026519 | |

| Record name | Butyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Insoluble in water (0.022 mg/L at 25 deg C); [ChemIDplus] | |

| Record name | 2-Ethylhexyl butyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Slightly soluble in water | |

| Record name | 2-ETHYLHEXYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000236 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | 2-Ethylhexyl butyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

85-69-8 | |

| Record name | Butyl 2-ethylhexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl butyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-ethylhexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 2-ETHYLHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AV6S4MYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL BUTYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Butyl 2-Ethylhexyl Phthalate (BEHP) in Biological Systems

Executive Summary

Butyl 2-ethylhexyl phthalate (BEHP) (CAS: 85-69-8) is an asymmetric phthalate ester used as a plasticizer in polyvinyl chloride (PVC) and other polymers.[1][2] Unlike symmetric phthalates such as Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP), BEHP possesses a hybrid structure containing two distinct ester chains: a short-chain butyl group and a branched 2-ethylhexyl group.[2]

This structural asymmetry dictates its unique toxicological profile.[2] Upon entry into a biological system, BEHP acts as a pro-toxicant .[2] It is rapidly hydrolyzed by non-specific lipases and esterases into two distinct bioactive metabolites: Monobutyl phthalate (MBP) and Mono(2-ethylhexyl) phthalate (MEHP) .[2] Consequently, the mechanism of action (MoA) of BEHP is defined by the simultaneous, synergistic activation of pathways associated with both short-chain and long-chain phthalate monoesters.

This guide details the metabolic bioactivation of BEHP, its dual-ligand interaction with Peroxisome Proliferator-Activated Receptors (PPARs), and its disruption of steroidogenesis in Leydig cells.

Chemical Identity and Metabolic Bioactivation

The biological activity of BEHP is strictly dependent on its metabolic conversion.[2] The parent diester is relatively inert; however, mammalian systems possess efficient hydrolytic enzymes that cleave the ester bonds.[2]

The Asymmetric Hydrolysis Mechanism

Phthalate diesters undergo hydrolysis in the gut (following ingestion) or liver/blood (following absorption).[2] Because BEHP is asymmetric, the cleavage of one ester bond yields two possible primary metabolites, both of which are toxicologically significant:

-

Cleavage of the 2-ethylhexyl chain

Yields Monobutyl phthalate (MBP) + 2-ethylhexanol.[2] -

Cleavage of the Butyl chain

Yields Mono(2-ethylhexyl) phthalate (MEHP) + Butanol.[2]

Critical Insight: While symmetric phthalates (e.g., DEHP) yield two equivalents of the same metabolite, BEHP exposure results in a "cocktail" of MBP and MEHP. This broadens the toxicity profile, as MBP and MEHP have differing affinities for nuclear receptors.[2]

Visualization of Metabolic Activation

The following diagram illustrates the divergent metabolic pathways of BEHP.

Figure 1: Divergent metabolic hydrolysis of BEHP yielding two distinct bioactive monoesters (MBP and MEHP) with separate downstream targets.

Nuclear Receptor Signaling: The PPAR Pathway

The primary molecular initiating event (MIE) for phthalate toxicity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[2][3]

Mechanism of Action

The metabolites of BEHP act as exogenous ligands for PPARs, mimicking endogenous fatty acids.[2]

-

MEHP (from BEHP): A potent agonist of PPAR

and PPAR -

MBP (from BEHP): A weaker agonist of PPARs but contributes to the total ligand load.[2]

Upon binding, the PPAR-RXR (Retinoid X Receptor) heterodimer forms, binding to Peroxisome Proliferator Response Elements (PPREs) in DNA.[2]

Physiological Consequences

| Receptor | Tissue Target | Physiological Effect | Relevance to Drug Dev |

| PPAR | Liver | Peroxisome proliferation, hepatomegaly, altered lipid metabolism.[2] | High relevance for hepatotoxicity screening.[2] |

| PPAR | Adipose, Placenta | Adipogenesis (obesogen effect), insulin sensitization.[2] | Potential metabolic disruptor; risk of fatty liver.[2] |

Self-Validating Check: In rodent models, PPAR

Endocrine Disruption: Inhibition of Steroidogenesis

BEHP metabolites are established anti-androgens.[2] They do not bind directly to the Androgen Receptor (AR) but rather inhibit the synthesis of testosterone (steroidogenesis) in fetal Leydig cells.[2]

Molecular Targets[2]

-

StAR (Steroidogenic Acute Regulatory protein): Transport of cholesterol into mitochondria (rate-limiting step).[2]

-

Cyp11a1 (P450scc): Conversion of cholesterol to pregnenolone.[2]

-

Cyp17a1 (17

-hydroxylase): Conversion of pregnenolone/progesterone to androgens.[2]

MBP is particularly potent at inhibiting the fetal Leydig cell testosterone production, leading to reproductive tract malformations (phthalate syndrome) in developmental models.[2]

Figure 2: BEHP metabolites disrupt testosterone synthesis by inhibiting key enzymes (Cyp17a1) and transport proteins (StAR).

Experimental Protocols for Validation

To assess the toxicity of BEHP in a drug development or safety context, the following standardized protocols are recommended.

H295R Steroidogenesis Assay (OECD TG 456)

This assay detects substances that affect the production of 17

Rationale: H295R cells express all enzymes necessary for steroidogenesis.[2] It is the gold standard for detecting the "upstream" inhibition caused by phthalates.[2]

Protocol Workflow:

-

Cell Culture: Seed H295R cells in 24-well plates (approx.

cells/mL).[2] Incubate for 24h. -

Exposure: Replace medium with fresh medium containing BEHP metabolites (MBP or MEHP) at log-scale concentrations (e.g.,

).-

Note: Use metabolites, not parent BEHP, as in vitro cell lines may lack sufficient lipase activity for full hydrolysis.[2]

-

-

Incubation: Incubate for 48 hours.

-

Extraction: Remove supernatant. Extract steroids using ethyl ether or solid-phase extraction.[2]

-

Quantification: Analyze Testosterone and Estradiol levels using LC-MS/MS or validated ELISA.

-

Viability Check: Perform an MTT or CellTiter-Glo assay on the cell monolayer to ensure reductions in hormone levels are not due to cytotoxicity.[2]

Data Interpretation: A statistically significant reduction in Testosterone without cytotoxicity indicates steroidogenesis inhibition.[2]

PPAR Transactivation Assay (Reporter Gene Assay)

Rationale: To confirm nuclear receptor activation potential.[2]

Protocol Workflow:

-

Transfection: Co-transfect COS-7 or CHO cells with:

-

Dosing: Treat cells with BEHP metabolites (0.1 - 100

).[2] Include Positive Control (e.g., WY-14643 for PPAR -

Measurement: After 24h, lyse cells and measure luminescence.

-

Result: Fold-induction over vehicle control indicates agonist activity.[2]

References

-

OECD. (2011).[2][5][6] Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals, Section 4.[2] Link[2]

-

National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 6818, Butyl 2-ethylhexyl phthalate. Link[2]

-

Maloney, E. K., & Waxman, D. J. (1999).[2] Trans-Activation of PPAR

and PPAR -

Borch, J., et al. (2006).[2] Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis. Toxicology. Link

-

Lapinskas, P. J., et al. (2005).[2] Activation of PPAR signaling by phthalate monoesters. Toxicology. Link

Sources

Technical Guide: Carcinogenic Potential and Genotoxicity of Butyl 2-ethylhexyl Phthalate (CAS 85-69-8)

[1][2][3]

Part 1: Executive Technical Synthesis[1][2][3]

Chemical Identity: Butyl 2-ethylhexyl phthalate (BEHP) CAS Registry Number: 85-69-8 Synonyms: 1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester; Butyl octyl phthalate (asymmetric).[1][2][3][4]

Core Thesis: Butyl 2-ethylhexyl phthalate (BEHP) represents a unique toxicological challenge as an asymmetric diester.[1][2][3] Unlike its symmetric congeners—Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP)—BEHP acts as a "hybrid" toxicant.[1][2][3] Upon metabolic hydrolysis, it yields two distinct monoesters: Mono-2-ethylhexyl phthalate (MEHP) and Mono-butyl phthalate (MBP) .[1][2][3] Consequently, its carcinogenic and genotoxic profile is not merely intrinsic but cumulative, driven by the simultaneous activation of pathways associated with both metabolites.[1][2][3]

The primary carcinogenic Mode of Action (MoA) is non-genotoxic , mediated principally through Peroxisome Proliferator-Activated Receptor alpha (PPAR

Part 2: Metabolic Fate & Bioactivation Mechanisms[1][2][3]

To understand the toxicity of BEHP, one must first validate its metabolic trajectory.[1][2][3] In biological systems, phthalate diesters are rapidly hydrolyzed by lipases (pancreatic and hepatic).[1][2][3]

The "Dual-Metabolite" Hypothesis

BEHP is cleaved into a mixture of metabolites.[1][2][3] This is the critical "self-validating" aspect of its toxicity:

-

Hydrolysis A: Cleavage of the butyl chain

Yields MEHP + Butanol.[1][2][3] -

Hydrolysis B: Cleavage of the 2-ethylhexyl chain

Yields MBP + 2-Ethylhexanol.[1][2][3]

Both MEHP and MBP are established reproductive toxicants and peroxisome proliferators.[1][2][3] Therefore, BEHP exposure is toxicologically equivalent to co-exposure to DEHP and DBP.[1][2][3]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the hydrolysis and subsequent downstream signaling activation.[1][2][3]

Figure 1: Metabolic hydrolysis of BEHP into active monoesters (MBP/MEHP) and subsequent PPAR

Part 3: Carcinogenic Mode of Action (MoA)[1][2][3]

The carcinogenic potential of BEHP is classified primarily as epigenetic and promoter-based rather than mutagenic.[1][2][3]

PPAR Activation (Rodent Specificity vs. Human Relevance)

The dominant mechanism is the activation of PPAR

-

Mechanism: The monoester metabolites bind to PPAR

, forming a heterodimer with the Retinoid X Receptor (RXR).[1][2][3] -

Effect: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.[1][2][3]

-

Outcome: Upregulation of enzymes (e.g., Acyl-CoA oxidase) leads to massive peroxisome proliferation.[1][2][3] The byproduct is Hydrogen Peroxide (

), causing chronic oxidative stress.[1][2][3] -

Relevance: While highly potent in rodents (causing liver tumors), this mechanism is less active in humans due to lower PPAR

expression levels.[1][2][3] However, for drug development, this remains a critical regulatory hurdle.[1][2][3]

Endocrine Disruption (The Phthalate Syndrome)

Part 4: Genotoxicity Profile[1][2][3]

Direct genotoxicity (DNA reactivity) is generally considered negative for phthalate esters, including BEHP.[1][2][3] The observed genotoxic effects are secondary (indirect).[1][2][3]

| Assay Type | Endpoint | Typical Result for BEHP/Phthalates | Mechanism |

| Ames Test (OECD 471) | Gene Mutation | Negative | Lack of electrophilic reactivity with DNA.[1][2][3] |

| Micronucleus Assay (OECD 487) | Chromosomal Damage | Equivocal / Weak Positive | Likely due to oxidative stress (ROS) rather than direct intercalation.[1][2][3] |

| Comet Assay | DNA Strand Breaks | Positive (High Dose) | Secondary to lipid peroxidation and ROS generation.[1][2][3] |

| Cell Transformation | Neoplastic Potential | Positive | Driven by epigenetic changes and proliferation promotion.[1][2][3] |

Critical Insight: If a drug product contains BEHP as an impurity, a positive genotox result in a battery is likely a "false positive" regarding direct mutagenicity, reflecting instead high-dose cytotoxicity or oxidative stress.[1][2][3]

Part 5: Experimental Protocols for Validation

For researchers encountering BEHP in extractables/leachables (E&L) studies, the following protocols provide a self-validating assessment framework.

Protocol A: PPAR Reporter Gene Assay (Mechanistic Confirmation)

Purpose: To confirm if the BEHP impurity is biologically active via the peroxisome proliferator pathway.[1][2][3]

-

Cell Line: Transfect HepG2 or COS-7 cells with a human or mouse PPAR

expression vector and a PPRE-luciferase reporter plasmid.[1][2][3] -

Dosing: Prepare BEHP stock in DMSO. Treat cells with serial dilutions (0.1

M to 100 -

Incubation: 24 hours at 37°C.

-

Readout: Lyse cells and measure luminescence.

-

Validation Criteria: A dose-dependent increase in luciferase activity >2-fold over vehicle control confirms PPAR

agonism.[1][2][3]

Protocol B: Modified Ames Test (Metabolic Activation)

Purpose: To rule out direct mutagenicity of metabolites.[1][2][3]

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537.[1][2][3]

-

S9 Fraction: Use rat liver S9 induced with Aroclor 1254 (essential for hydrolyzing BEHP to MEHP/MBP).[1][2][3]

-

Pre-incubation Method: Use the pre-incubation variation (20 min at 37°C) rather than plate incorporation to maximize enzymatic hydrolysis before plating.

-

Dose Range: Up to 5000

g/plate (limit dose). -

Interpretation: Absence of revertant colonies confirms non-mutagenic profile.[1][2][3]

Part 6: Regulatory & Risk Assessment Context[1][2][3]

When assessing BEHP in pharmaceutical products (e.g., from PVC tubing or packaging):

-

PDE Calculation: The Permitted Daily Exposure (PDE) should be calculated based on the No-Observed-Adverse-Effect Level (NOAEL) of its most toxic metabolite, typically MEHP .[1][2][3]

-

Cumulative Risk: If the product also contains DEHP or DBP, the risks are additive.[1][2][3] The "Phthalate Cumulative Risk Assessment" approach (used by CPSC/EPA) applies.[1][2][3]

Visualization: Risk Decision Tree

Figure 2: Decision logic for evaluating BEHP impurities in pharmaceutical development.

References

-

U.S. Environmental Protection Agency (EPA). (2012).[1][2][3] Phthalates Action Plan. Retrieved from [Link]

-

National Toxicology Program (NTP). (2003).[1][2][3][5] NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Di(2-ethylhexyl) Phthalate (DEHP). Retrieved from [Link]

-

Rusyn, I., & Corton, J. C. (2012).[1][2][3] Mechanistic considerations for human relevance of results of carcinogenicity studies with peroxisome proliferators. Mutation Research/Reviews in Mutation Research. Retrieved from [Link]

-

PubChem. (2024).[1][2][3][6] Compound Summary for CAS 85-69-8: Butyl 2-ethylhexyl phthalate. National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

-

Organisation for Economic Co-operation and Development (OECD). (2020).[1][2][3] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1][2][3] Retrieved from [Link][1][2][3]

Sources

- 1. CAS 85-69-8: Butyl 2-ethylhexyl phthalate | CymitQuimica [cymitquimica.com]

- 2. 2-Ethylhexyl butyl phthalate | C20H30O4 | CID 6818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. cpsc.gov [cpsc.gov]

- 6. 1,2-Benzenedicarboxylic acid butyl-2-ethylhexyl ester | C20H30O4 | CID 54506123 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and formula of Butyl 2-ethylhexyl phthalate

Technical Guide: Molecular Architecture & Analysis of Butyl 2-Ethylhexyl Phthalate

Executive Summary

Butyl 2-ethylhexyl phthalate (CAS: 85-69-8) is an asymmetric diester of phthalic acid, distinct from its symmetric counterparts, Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP).[1][2] In pharmaceutical development, it frequently appears as a "non-intentionally added substance" (NIAS) or a specific impurity in extractables and leachables (E&L) studies.[1][2] Its presence often indicates the concurrent use of butyl and ethylhexyl-based plasticizers in manufacturing equipment or packaging, resulting in transesterification or statistical synthesis byproducts.[1]

This guide provides a rigorous structural analysis, synthesis logic, and a validated GC-MS identification protocol designed for researchers distinguishing this asymmetric species from co-eluting symmetric phthalates.[1][2]

Part 1: Molecular Architecture

Chemical Identity

-

IUPAC Name: 1-Butyl 2-(2-ethylhexyl) benzene-1,2-dicarboxylate[1][2][3]

-

Common Abbreviation: B2EHP (distinct from BEHP, which often refers to Bis(2-ethylhexyl) phthalate; precision is critical here).[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight: 334.45 g/mol [1]

Structural Configuration

Unlike symmetric phthalates, B2EHP possesses two distinct ester chains attached to the ortho positions of a benzene ring.[1]

-

Chain A (Butyl): A linear 4-carbon chain (

).[1] -

Chain B (2-Ethylhexyl): A branched 8-carbon chain (

) containing a chiral center at the C2 position.[1]

Stereochemical Note: The 2-ethylhexyl group is typically derived from racemic 2-ethylhexanol; thus, B2EHP exists as a racemate (R/S mixture), though this is rarely resolved in standard achiral GC methods.[1][2]

Table 1: Physicochemical Profile

| Property | Value | Relevance to E&L |

|---|---|---|

| Log P (Octanol/Water) | ~5.6 (Predicted) | High lipophilicity; migrates readily into lipid-based drug formulations (e.g., emulsions).[1][2] |

| Boiling Point | ~360°C (760 mmHg) | Elutes between DBP and DEHP in gas chromatography.[1] |

| Solubility | < 0.1 mg/L in Water | Accumulates in hydrophobic matrices; requires organic solvent extraction (e.g., Hexane/DCM).[1][2] |

Part 2: Synthesis & Impurity Origin (The "Why" Behind the Molecule)

In drug development, B2EHP is rarely added intentionally.[1][2] It appears via two primary mechanisms:[1][9]

-

Statistical Synthesis Impurity: Industrial production of DEHP may use recycled alcohols or equipment shared with DBP production.[1] If phthalic anhydride reacts with a mixture of n-Butanol and 2-Ethylhexanol, a statistical distribution occurs:

-

Transesterification in Polymer Processing: If a PVC tubing line uses DBP and a storage bag uses DEHP, thermal processing or sterilization (gamma irradiation) can induce ester exchange, generating the asymmetric B2EHP at the interface.[1]

Visualization: The Statistical Synthesis Pathway

The following diagram illustrates how B2EHP arises from mixed alcohol streams.

Caption: Statistical formation of asymmetric B2EHP when Phthalic Anhydride reacts with a mixed alcohol stream.

Part 3: Analytical Characterization (GC-MS)

Distinguishing B2EHP from a physical mixture of DBP and DEHP is the primary analytical challenge.[1]

Chromatographic Behavior

On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS):

-

DBP: Elutes first (shortest chains).[1]

-

B2EHP: Elutes intermediate between DBP and DEHP.[1]

-

DEHP: Elutes last (longest chains).

Critical Insight: If you see a peak between DBP and DEHP in a chromatogram of a plastic extract, it is highly probable to be B2EHP.[1]

Mass Spectral Fragmentation (EI Source)

Phthalates are notorious for the dominant m/z 149 ion (protonated phthalic anhydride).[1] However, m/z 149 is non-specific.[1][2] To confirm B2EHP, you must look for the asymmetric cleavage ions.[1]

Fragmentation Logic:

-

m/z 149: Base peak (Common to all).[1]

-

m/z 223: [M - OR]* for the butyl loss? No, standard cleavage is [M - R] or [M - OR].[1][2]

Diagnostic Criteria:

Caption: Mass spectral fragmentation pathway identifying diagnostic ions (m/z 261) for Butyl 2-ethylhexyl phthalate.

Part 4: Experimental Protocol (E&L Detection)

Objective: Quantify B2EHP in a polymer extract using GC-MS/SIM (Selected Ion Monitoring).

Materials

-

Reference Standard: Butyl 2-ethylhexyl phthalate (CAS 85-69-8), >98% purity.[1][2]

-

Internal Standard (IS): Benzyl benzoate-d12 or DBP-d4.[1]

-

Extraction Solvent: Hexane or Dichloromethane (DCM) (HPLC Grade).[1]

Sample Preparation (Self-Validating Workflow)

-

Extraction: Cut 1.0 g of polymer sample. Extract with 10 mL Hexane via ultrasonication (60 min at 40°C).

-

Filtration: Filter through 0.45 µm PTFE syringe filter (removes polymer particulates).[1]

-

IS Spike: Add Internal Standard to a final concentration of 10 µg/mL.

-

Blank Control: Run a solvent blank before the sample to validate the system is free of background phthalates (ubiquitous lab contaminants).[1]

GC-MS Conditions

-

Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Oven Program:

-

MS Detection (SIM Mode):

-

Target: B2EHP

-

Quant Ion: m/z 149

-

Qual Ions: m/z 261, m/z 205[2]

-

Ratio Check: The 261/149 ratio must match the reference standard within ±20%.

-

Part 5: Toxicological Context in Drug Development

B2EHP is structurally related to DEHP (a known reproductive toxicant and endocrine disruptor) and DBP (also a reproductive toxicant).[1]

-

Regulatory Status: While DEHP and DBP are strictly regulated (e.g., REACH Annex XVII, Prop 65), B2EHP is often regulated by proxy as a "phthalate ester."[2]

-

Risk Assessment: In a toxicological risk assessment (TRA), if specific tox data for B2EHP is unavailable, a "read-across" approach is typically used, adopting the toxicity values (Reference Dose/PDE) of the more toxic parent, usually DEHP .[2]

-

Actionable Limit: For genotoxic impurities, the threshold is often 1.5 µ g/day .[1] For phthalates (non-genotoxic), the Permitted Daily Exposure (PDE) is calculated based on NOAEL (No Observed Adverse Effect Level) from reproductive studies, often in the range of 0.5–3 mg/day depending on the route of administration.[2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6818, Butyl 2-ethylhexyl phthalate.[1] PubChem. Available at: [Link][1][2]

-

European Chemicals Agency (ECHA). Substance Information: Butyl 2-ethylhexyl phthalate (EC 201-623-2).[1] ECHA.[1] Available at: [Link][1][2]

-

U.S. Environmental Protection Agency (EPA). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).[1] SW-846.[1] Available at: [Link][1][2]

-

Shimadzu Application News. Analysis of Phthalate Esters using GC-MS. Shimadzu Corporation.[1] Available at: [Link][1][2]

Sources

- 1. 2-Ethylhexyl butyl phthalate | C20H30O4 | CID 6818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of Potential Extractables and Leachables in Cosmetic Plastic Packaging by Microchambers-Thermal Extraction and Pyrolysis-Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. BUTYL 2-ETHYLHEXYL PHTHALATE | 85-69-8 [chemicalbook.com]

- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 7. CAS 85-69-8: Butyl 2-ethylhexyl phthalate | CymitQuimica [cymitquimica.com]

- 8. esslabshop.com [esslabshop.com]

- 9. fses.oregonstate.edu [fses.oregonstate.edu]

The Phthalate Paradox: Deciphering the Biological Activities of Naturally Occurring Phthalic Acid Esters

The following technical guide is structured to address the complex duality of Phthalic Acid Esters (PAEs)—ubiquitous anthropogenic pollutants versus genuine bioactive secondary metabolites.

Executive Summary: The Biosynthetic Reality

For decades, the detection of phthalic acid esters (PAEs) in natural product extracts was dismissed as laboratory error—leaching from plasticizers in tubing, solvents, or chromatography columns. However, rigorous "plastic-free" isolation protocols have confirmed that PAEs are genuine secondary metabolites produced by specific taxa of bacteria (Streptomyces), fungi, and plants (Begonia, Aloe).

Unlike their industrial counterparts, which act as endocrine disruptors, naturally occurring PAEs exhibit potent antimicrobial, cytotoxic, and enzyme-inhibitory activities . This guide dissects the pharmacological potential of these compounds and provides the strict methodological framework required to validate their natural origin.

The Contamination Conundrum: Validation Protocols

Core Directive: Before characterizing bioactivity, you must prove biosynthesis. The following protocol is the industry standard for distinguishing natural PAEs from anthropogenic contamination.

Protocol A: The "Zero-Plastic" Isolation Workflow

-

Objective: Isolation of Di-n-butyl phthalate (DnBP) from Streptomyces sp. without plasticizer interference.

-

Critical Constraint: All contact materials must be glass, Teflon (PTFE), or stainless steel.

| Step | Procedure | Technical Rationale |

| 1. Cultivation | Culture Streptomyces in glass Erlenmeyer flasks using cotton plugs (no foam stoppers). | Eliminates leaching from polyurethane foam or plastic culture vessels. |

| 2. Extraction | Centrifuge in glass tubes. Extract supernatant with HPLC-grade Ethyl Acetate (glass-bottled). | Plastic centrifuge tubes are a primary source of DEHP contamination. |

| 3. Blanking | Crucial Step: Run a "Process Blank" (uninoculated media) through the exact same workflow. | If PAEs appear in the blank, the detection in the sample is invalid. |

| 4. Analysis | Analyze via GC-MS. Compare retention time and mass fragmentation with isotopic standards. | Confirms structure; isotopic ratio analysis (14C) can further distinguish fossil-fuel derived vs. modern biological carbon. |

Pharmacological Profile: Bioactivities & Mechanisms

Naturally isolated PAEs demonstrate a spectrum of activity distinct from their toxicological profile in humans.

Antimicrobial & Antifungal Activity

Compound: Di-n-butyl phthalate (DnBP) Source: Streptomyces albidoflavus, Begonia malabarica leaves.

-

Activity: Broad-spectrum inhibition against Gram-negative bacteria (E. coli, P. aeruginosa) and Gram-positive bacteria (S. pneumoniae).[1]

-

Potency: MIC values often range between 25–100 µg/mL .

-

Mechanism: Disruption of bacterial cell membrane integrity, leading to leakage of intracellular electrolytes.

Cytotoxicity & Anticancer Potential

Compound: Bis(2-ethylhexyl) phthalate (DEHP) Source: Aloe vera, Calotropis gigantea, Marine bacterial isolates.

-

Target: High cytotoxicity observed against HeLa (Cervical cancer), MCF-7 (Breast cancer), and B16F10 (Melanoma) cell lines.

-

Mechanism:

-

ROS Generation: Induces intracellular Reactive Oxygen Species accumulation.

-

Apoptosis Induction: Upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic), triggering Caspase-3 activation.

-

Cell Cycle Arrest: Halts cell division at the G2/M phase.

-

Enzyme Inhibition (Kinetic Regulation)

Compound: DnBP (Microbial origin) Target: Glycogen Synthase Kinase 3 beta (GSK-3β).

-

Significance: GSK-3β is a key regulator in inflammation and tumorigenesis.

-

Mode of Action: Mixed Inhibition . DnBP binds to the enzyme at a site distinct from the substrate, altering both

(decreased) and

Visualization: Pathways and Workflows

Diagram 1: The "Zero-Plastic" Validation Logic

This workflow illustrates the decision tree required to validate a natural PAE discovery.

Caption: Logic flow for distinguishing biosynthetic PAEs from laboratory plasticizer contamination.

Diagram 2: Mechanism of Apoptosis Induction by Natural DEHP

This diagram details the signaling cascade observed in cancer cell lines treated with naturally isolated DEHP.

Caption: Signal transduction pathway of DEHP-induced cytotoxicity in carcinoma cells via mitochondrial stress.

Experimental Protocol: Antibacterial Assay (MIC Determination)

Context: Determining the Minimum Inhibitory Concentration (MIC) of isolated DnBP against E. coli.

-

Preparation: Dissolve isolated DnBP in DMSO (Dimethyl sulfoxide). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

-

Inoculum: Prepare E. coli suspension adjusted to 0.5 McFarland standard (

CFU/mL). -

Plate Setup: Use a 96-well glass-coated microtiter plate (avoid standard polystyrene if possible, or use rapid-read protocols to minimize leaching).

-

Serial Dilution: Add 100 µL of Mueller-Hinton broth to wells. Perform 2-fold serial dilutions of DnBP (Range: 500 µg/mL to 1.9 µg/mL).

-

Incubation: Add 10 µL of bacterial suspension. Incubate at 37°C for 24 hours.

-

Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

Calculation: The lowest concentration remaining Blue is the MIC.

Future Outlook

The pharmaceutical utility of naturally occurring PAEs lies in their structural modification . While natural DEHP shows anticancer promise, its known reproductive toxicity in mammals limits direct use. Drug development efforts are currently focused on:

-

Analog Synthesis: Retaining the aromatic ring and ester linkages responsible for enzyme inhibition while altering the alkyl chains to reduce endocrine disruption.

-

Synergistic Therapy: Using low-dose natural PAEs to sensitize drug-resistant bacteria to conventional antibiotics.

References

-

Phthalic Acid Esters: Natural Sources and Biological Activities. Toxins, 2021.[3][4][5] [Link]

-

Antibacterial activity of di-butyl phthalate isolated from Begonia malabarica. Journal of Applied Biotechnology & Bioengineering, 2018.[1][6] [Link]

-

Bioactivities and Mode of Actions of Dibutyl Phthalates and Nocardamine from Streptomyces sp. H11809. Frontiers in Microbiology, 2020. [Link]

-

Isolation of Phthalates and Terephthalates from Plant Material – Natural Products or Contaminants? ResearchGate, 2023. [Link]

-

Organism-derived phthalate derivatives as bioactive natural products. Journal of Environmental Science and Health, 2018. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactivities and Mode of Actions of Dibutyl Phthalates and Nocardamine from Streptomyces sp. H11809 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Phthalic Acid Esters: Natural Sources and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

CAS number 85-69-8 chemical information and safety data

CAS Number: 85-69-8 Synonyms: Benzyl butyl phthalate; 1,2-Benzenedicarboxylic acid, butyl phenylmethyl ester Focus: Toxicology, Analytical Detection (E&L), and Regulatory Compliance in Drug Development

Part 1: Executive Technical Summary

Butyl Benzyl Phthalate (BBP) is a low-molecular-weight orthophthalate historically utilized as a plasticizer to increase flexibility in polyvinyl chloride (PVC), cellulose plastics, and polyurethane. In the context of drug development and medical devices, BBP is primarily viewed today as a critical process contaminant or a leachable rather than an active excipient, due to its stringent regulatory restriction profile.

For the pharmaceutical scientist, BBP represents a dual challenge:

-

Toxicological Liability: It is a recognized reproductive toxicant (Category 1B under CLP) with anti-androgenic properties.

-

Analytical Complexity: It is ubiquitous in the laboratory environment, making trace-level quantification prone to false positives (the "phthalate blank" problem).

Physicochemical Profile (Table 1)

| Property | Value | Relevance to Drug Development |

| Molecular Formula | C₁₉H₂₀O₄ | Precursor to specific metabolites (MBzP, MBP). |

| Molecular Weight | 312.36 g/mol | Medium volatility; amenable to GC-MS analysis. |

| LogP (Octanol/Water) | ~4.77 | High Lipophilicity. Readily migrates from packaging into lipid-based drug formulations (e.g., emulsions, creams). |

| Water Solubility | 2.69 mg/L (25°C) | Low solubility limits extraction efficiency in aqueous media; requires organic solvents for recovery. |

| Boiling Point | 370°C | High thermal stability; persists during high-temp extrusion of plastics. |

Part 2: Mechanism of Action & Toxicology

Expert Insight: Unlike high-molecular-weight phthalates (e.g., DINP), BBP is rapidly metabolized and exhibits a distinct mode of action (MoA) centered on endocrine disruption. The primary risk in drug delivery is not acute toxicity, but chronic low-dose exposure affecting reproductive development.

2.1 Metabolic Activation Pathway

BBP is not the terminal toxicant. Upon ingress (oral or parenteral), it is rapidly hydrolyzed by non-specific lipases and esterases in the gut or blood.

-

Primary Metabolite: Monobenzyl phthalate (MBzP) – Major pathway.

-

Secondary Metabolite: Monobutyl phthalate (MBP) – Minor pathway.

These monoesters are the biologically active species responsible for peroxisome proliferator-activated receptor (PPAR) activation and androgen antagonism.

2.2 Signaling Pathway Diagram (DOT)

The following diagram illustrates the biotransformation of BBP and its downstream interference with steroidogenesis.

Figure 1: Metabolic activation of BBP into monoesters MBzP and MBP, leading to endocrine disruption via PPAR activation and inhibition of Steroidogenic Acute Regulatory (StAR) protein.

Part 3: Analytical Methodology (Extractables & Leachables)

Objective: Quantify trace BBP in pharmaceutical packaging (rubber stoppers, IV bags) or drug formulations.

The Challenge: Phthalates are ubiquitous. A "clean" blank is statistically improbable in a standard lab. The Solution: Use of Isotopic Dilution with Deuterated Internal Standards (d4-BBP) is mandatory for legal defensibility.

3.1 Validated GC-MS Protocol

This protocol is derived from USP <1663> and CPSC-CH-C1001-09.4 principles, optimized for trace analysis.

Instrumentation: GC-MS (Single Quadrupole or Triple Quad in MRM mode). Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5ms), 30m x 0.25mm ID x 0.25µm film.

Step-by-Step Workflow:

-

Sample Preparation (Solid Matrix):

-

Cryo-mill the polymer sample to <2mm particle size.

-

Extraction: Perform Soxhlet extraction using Hexane:Acetone (1:1) or THF for 6 hours.

-

Why this solvent? THF dissolves PVC completely (dissolution/precipitation method), releasing total phthalate content. Hexane targets surface migration.

-

-

Clean-up (Crucial Step):

-

If THF was used: Precipitate polymer by adding threefold volume of Methanol. Centrifuge at 3000g for 10 min.

-

Filter supernatant through 0.45µm PTFE filter (Do NOT use standard plastic syringes; use glass/stainless steel).

-

-

GC Parameters:

-

Inlet: Splitless, 280°C.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Temp Program: 60°C (1 min hold) → 20°C/min → 300°C (10 min hold).

-

-

MS Detection (SIM Mode):

-

Target Ion (Quant): m/z 149 (Base peak, non-specific).

-

Qualifier Ion 1: m/z 91 (Tropylium ion - Highly Specific to Benzyl group ).

-

Qualifier Ion 2: m/z 206.

-

Expert Note: Relying solely on m/z 149 leads to false positives from other phthalates (DEHP, DBP). You must confirm the m/z 91 ratio matches the reference standard.

-

3.2 Analytical Logic Diagram (DOT)

Figure 2: Analytical workflow for isolating BBP from polymer matrices, emphasizing the use of specific mass spectral ions for confirmation.

Part 4: Regulatory Landscape & Safety Data

For drug development, BBP is considered a Substance of Very High Concern (SVHC) .

4.1 Regulatory Status Table

| Regulation | Status | Implication for Pharma |

| EU REACH | Annex XIV (Banned) | Cannot be used in manufacturing within EU without specific authorization. Sunset date passed (2015). |

| EU RoHS | Restricted | Limit < 0.1% (1000 ppm) in homogeneous materials (relevant for medical devices). |

| US CPSIA | Banned | Prohibited in children's toys/care articles > 0.1%. Indirectly impacts pediatric drug delivery devices. |

| Cal Prop 65 | Listed | Requires warning labels for "Developmental Toxicity." |

4.2 Safety Assessment (PDE Calculation)

When BBP is detected as a leachable in a drug product, a Permitted Daily Exposure (PDE) must be calculated based on the NOAEL (No Observed Adverse Effect Level).

-

Critical Study: NTP/CERHR evaluations often cite a NOAEL of ~50 mg/kg/day for developmental effects in rats.

-

Safety Factors: A composite safety factor (F1-F5) of at least 1000 is typically applied due to the reproductive severity.

-

Calculation:

Handling Precautions:

-

PPE: Nitrile gloves (BBP penetrates latex).

-

Containment: Fume hood required.

-

Disposal: Incineration as hazardous organic waste.

References

-

PubChem. (2024). Butyl benzyl phthalate (Compound Summary).[1][2] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2024). Substance Information: Benzyl butyl phthalate.[3][2][4][5][Link]

-

National Toxicology Program (NTP). (2003).[6] NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Butyl Benzyl Phthalate.[Link]

-

US Consumer Product Safety Commission (CPSC). (2018). Test Method: CPSC-CH-C1001-09.4 - Standard Operating Procedure for Determination of Phthalates.[Link]

Sources

- 1. csun.edu [csun.edu]

- 2. Butyl Benzyl Phthalate | C19H20O4 | CID 2347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Benzyl butyl phthalate - Wikipedia [en.wikipedia.org]

- 5. cpsc.gov [cpsc.gov]

- 6. Removal of the endocrine disrupter butyl benzyl phthalate from the environment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Formulation and Evaluation of Butyl 2-Ethylhexyl Phthalate (BEHP) in Medical-Grade PVC

Executive Summary

This application note details the formulation, processing, and characterization of Polyvinyl Chloride (PVC) plasticized with Butyl 2-ethylhexyl phthalate (BEHP) . Unlike the symmetric industry standards (DBP or DEHP), BEHP is an asymmetric ester (CAS 84-78-6). It offers a unique balance between the high solvating power of the butyl chain (C4) and the low volatility/migration resistance of the 2-ethylhexyl chain (C8).

Target Audience Note: For professionals in drug development and medical device engineering, this protocol serves two primary purposes:

-

Legacy Benchmarking: Evaluating the performance of legacy materials found in older medical tubing/packaging.

-

Migration Modeling: Studying the kinetics of asymmetric molecule leaching compared to symmetric phthalates (DEHP) in drug delivery systems.

⚠️ REGULATORY WARNING: Phthalates, including BEHP, are under strict regulatory scrutiny (REACH, EU MDR, FDA). This protocol is intended for research, controlled material evaluation, and comparative toxicity studies, not for the production of commercial medical devices intended for patient contact without rigorous regulatory clearance.

Scientific Mechanism: The Asymmetry Advantage

The Free Volume Theory

Plasticization functions by inserting small molecules between polymer chains, neutralizing the dipole-dipole interactions of the polar polymer (PVC), and increasing "free volume."

-

The C4 Tail (Butyl): Provides high compatibility and rapid fusion. It solvates the PVC chain aggressively, lowering the processing temperature.

-

The C8 Tail (2-Ethylhexyl): Provides steric bulk. This entanglement prevents the plasticizer from migrating out of the matrix too quickly (volatility resistance).

BEHP acts as a "hybrid" plasticizer, theoretically offering easier processing than DEHP while maintaining better permanence than DBP.

Mechanism Visualization

The following diagram illustrates the insertion of the asymmetric BEHP molecule between rigid PVC chains.

Figure 1: Mechanism of action for asymmetric plasticizer insertion into PVC matrix.

Protocol A: Dry Blend Formulation (Hot/Cold Mixing)

This is the critical step. Direct extrusion of liquid plasticizer and PVC powder yields poor homogeneity. A "Dry Blend" (free-flowing powder where PVC grains have absorbed the liquid) must be created first.[1]

Materials & Equipment

-

Resin: Suspension PVC (S-PVC), K-Value 65-70 (Medical Grade).

-

Plasticizer: Butyl 2-ethylhexyl phthalate (BEHP).

-

Stabilizer: Calcium/Zinc (Ca/Zn) stearate complex (preferred over Tin for medical simulation).

-

Lubricant: Stearic Acid (0.2 PHR).

-

Equipment: High-speed laboratory mixer (Henschel type) with cooling jacket.

Formulation Table (PHR - Parts Hundred Resin)

| Component | Function | Loading (PHR) | Notes |

| PVC Resin (K65) | Base Polymer | 100.0 | Porous grain structure required. |

| BEHP | Plasticizer | 40.0 - 60.0 | Adjust for desired Shore A hardness. |

| Ca/Zn Stabilizer | Thermal Stability | 2.0 - 3.0 | Prevents HCl release during processing. |

| Epoxidized Soybean Oil | Co-stabilizer | 3.0 | Acts as HCl scavenger and secondary plasticizer. |

| Stearic Acid | Lubricant | 0.2 | Prevents sticking to metal equipment. |

Step-by-Step Procedure

-

Reactor Prep: Ensure mixer is clean and pre-heated to 40°C.

-

Resin Loading: Add PVC resin and solid stabilizers (Ca/Zn) to the mixer.

-

Friction Heating: Start mixer at high speed (approx. 1500-2000 rpm). The friction will raise the temperature.[2]

-

Plasticizer Injection (Critical Point):

-

Monitor temperature closely.

-

At 80°C , slowly inject the BEHP liquid over 60 seconds.

-

Why 80°C? This is the expansion point of the S-PVC grain, maximizing porosity for absorption.

-

-

Absorption Phase: Continue mixing. The temperature will rise to 110°C - 120°C .

-

Observation: The "wet" mix will suddenly turn into a dry, free-flowing powder as the plasticizer is fully internalized into the PVC pores.

-

-

Cooling: Discharge the batch immediately into the cooling mixer. Cool to 40°C to prevent agglomeration.

-

Maturation: Allow the dry blend to rest for 24 hours. This ensures equilibrium of plasticizer distribution within the grains.

Protocol B: Specimen Fabrication & Physical Testing

Once the dry blend is prepared, it must be fused into a solid sheet for testing.

Fabrication (Two-Roll Mill)

-

Set mill temperature to 165°C (Front Roll) and 160°C (Back Roll).

-

Add dry blend to the nip.

-

Mill for 5 minutes until a translucent, homogeneous "hide" is formed.

-

Remove sheet and compression mold at 170°C (2000 psi) for 3 minutes to create standard test plaques (ASTM D638 Type IV).

Testing Workflow

The following diagram outlines the validation steps required for medical-grade assessment.

Figure 2: Workflow from dry blend to validated data points.

Key Performance Metrics (Expected)

| Test | Standard | Target/Expected Result | Significance |

| Shore A Hardness | ASTM D2240 | 75 ± 3 (at 50 PHR) | Determines flexibility. BEHP is slightly more efficient than DEHP (softer at same PHR). |

| Tensile Strength | ASTM D638 | > 15 MPa | Structural integrity of the tubing/film. |

| Elongation at Break | ASTM D638 | > 250% | Critical for flexible medical tubing. |

| Volatile Loss | ASTM D1203 | < 1.5% (24h @ 87°C) | BEHP will show higher loss than DEHP due to the C4 chain. |

Protocol C: Migration & Drug Interaction (Crucial for Pharma)

For drug development professionals, the interaction between the drug vehicle (solvent) and the plasticizer is the primary concern.

Leaching into Simulants (ASTM D1239 / ISO 3826)

-

Specimen: Cut 50mm x 50mm x 0.5mm discs.

-

Simulants:

-

Simulant A: Distilled Water (pH 7).

-

Simulant B: Ethanol/Water (15:85) - mimics alcoholic pharmaceuticals.

-

Simulant C: Vegetable Oil - mimics lipophilic drugs (e.g., Propofol, Paclitaxel vehicles).

-

-

Procedure:

-

Weigh initial specimen (

). -

Immerse in simulant at 37°C (body temp) for 72 hours.

-

Remove, dry, and re-weigh (

). -

GC-MS Analysis: Analyze the simulant (not the plastic) using Gas Chromatography-Mass Spectrometry to quantify specific BEHP migration.

-

Drug Sorption (The "Loss" Problem)

Plasticizers don't just leach out; they allow drugs to sorption into the PVC.

-

Protocol: Circulate a known concentration of drug solution (e.g., Diazepam) through BEHP-plasticized tubing for 4 hours.

-

Measurement: Measure the concentration of the drug in the solution over time. A decrease indicates the drug is partitioning into the lipophilic plasticizer phase.

References

-

Standard Test Method for Rubber Property—Durometer Hardness . ASTM International, ASTM D2240-15.

-

Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals . ASTM International, ASTM D1239-14.

-

Plastics - Collapsible containers for human blood and blood components (ISO 3826) . International Organization for Standardization.

-

Phthalates and other plasticisers in medical devices . European Chemicals Agency (ECHA).[3]

-

Compound Interest: The Chemistry of PVC . Compound Interest, 2014.

-

PubChem Compound Summary for CID 8343 (DEHP - Structural Analog) . National Center for Biotechnology Information. (Note: While specific data for CAS 84-78-6 is less centralized, DEHP serves as the primary toxicological analog for regulatory grouping).

Sources

Protocol for measuring phthalate migration from consumer products

Application Note: Quantitative Assessment of Phthalate Migration Kinetics via GC-MS/MS

Executive Summary & Scientific Context

While regulatory bodies like the CPSC often mandate testing for total phthalate content (e.g., CPSC-CH-C1001-09.4), this metric does not predict risk. Risk is a function of exposure, which is determined by migration —the kinetic leaching of non-covalently bound plasticizers from the polymer matrix into a contact medium (saliva, food, or blood).

This protocol details a rigorous methodology for determining the Specific Migration Limit (SML) of phthalates. Unlike simple dissolution methods, this protocol models "worst-case" physiological or environmental exposure using food simulants defined by Regulation (EU) No 10/2011 , followed by high-sensitivity GC-MS/MS analysis.

Target Analytes (The "Dirty Dozen"):

Experimental Design: The Causality of Simulant Selection

The accuracy of a migration study hinges on the Simulant-Polymer Interaction . Phthalates are lipophilic (

We utilize the EU 10/2011 framework to select simulants that mimic the polarity of the contact medium without destroying the polymer matrix.

Table 1: Simulant Selection Matrix

| Contact Medium | Recommended Simulant | Scientific Rationale |

| Aqueous / Acidic Foods | 3% Acetic Acid (w/v) | Mimics pH of fruit juices/stomach acid; low extraction power for phthalates but essential for regulatory compliance. |

| Alcoholic / Hydrophilic | 10% - 50% Ethanol (v/v) | Mimics saliva, alcoholic beverages, and some dairy; moderate extraction power. |

| Fatty Foods / Lipids | Isooctane (Substitute for D2) | Critical: Vegetable oil (Simulant D2) is analytically difficult to inject into GC-MS. Isooctane is the accepted volatile substitute for fatty matrices. |

| Dry Foods | Tenax® (Modified Polyphenylene Oxide) | Adsorbent pore structure mimics dry goods; used for high-temp migration. |

Visual Workflow: Migration to Analysis

Figure 1: End-to-end workflow for phthalate migration testing, ensuring sample integrity from preparation to quantification.[1]

Detailed Protocol

Phase A: Sample Preparation & Migration

Objective: Establish a controlled diffusion interface.

-

Surface Area Calculation:

-

Cut the sample (film/sheet) to achieve a defined surface-to-volume ratio.

-

Standard:

of surface area per -

Why? This ratio exaggerates the surface interaction to ensure detectability (EU 10/2011 Art. 17).

-

-

Immersion:

-

Place sample in a borosilicate glass migration cell (prevent background phthalate contamination from plastic caps).

-

Add the pre-heated simulant.

-

Seal with PTFE-lined caps.

-

-

Incubation:

-

Standard Condition: 10 days at

(Simulates long-term room temp storage). -

High-Temp Condition: 2 hours at

(Simulates "hot fill" or pasteurization).

-

Phase B: Extraction (Liquid-Liquid)

Objective: Transfer migrated phthalates from aqueous/alcoholic simulants into a GC-compatible solvent. Note: If using Isooctane, this step is skipped; inject directly.

-

Transfer

of simulant (e.g., 50% Ethanol) to a separatory funnel. -

Internal Standard Spiking (Critical): Add

of Benzyl Benzoate-d4 or Phthalate-d4 cocktail (-

Self-Validating Step: The deuterated standard corrects for extraction inefficiency and injection variability.

-

-

Add

n-Hexane (Pesticide Grade). -

Shake vigorously for 2 minutes; allow phase separation.

-

Collect the upper organic layer (Hexane).

-

Repeat extraction with another

Hexane. Combine extracts. -

Concentrate to

under a gentle stream of Nitrogen (

Phase C: GC-MS/MS Analysis

Objective: Selective quantification of phthalates in complex matrices.

Instrument Parameters:

-

System: Agilent 8890 GC / 7000D Triple Quad MS (or equivalent).

-

Column: DB-5ms UI (30m

0.25mm -

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode,

.

Temperature Program:

- (hold 1 min).

-

Ramp

to -

Ramp

to -

Ramp

to-

Why? The slow ramp in the middle separates critical isomer pairs (e.g., DINP/DIDP) which appear as "clusters" rather than sharp peaks.

-

MS Acquisition (SIM/MRM): Using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) significantly lowers the Limit of Quantitation (LOQ).

| Analyte | Quant Ion (m/z) | Qualifier Ion (m/z) | Retention Time (approx) |

| DMP | 163 | 77, 135 | 5.2 min |

| DEP | 149 | 177, 121 | 6.8 min |

| DBP | 149 | 223, 205 | 9.4 min |

| BBP | 149 | 91, 206 | 12.1 min |

| DEHP | 149 | 167, 279 | 14.5 min |

| DNOP | 149 | 279, 261 | 16.8 min |

| DINP | 293 | 149, 127 | 18-20 min (Cluster) |

Data Analysis & Calculation

To convert the raw concentration from the GC-MS (

Where:

-

= Specific Migration (

-

= Concentration found in simulant (

-

= Volume of simulant (

-

= Surface area of sample in contact (

Regulatory Limit Check:

Compare

Quality Control (Self-Validating System)

To ensure Trustworthiness , every batch must include:

-

Method Blank: Run the simulant without the sample through the entire heating and extraction process.

-

Pass Criteria: Phthalate levels < LOQ.[3] (Phthalates are ubiquitous; background contamination is the #1 failure mode).

-

-

Matrix Spike: Spike the simulant with a known concentration of phthalates before adding the sample.

-

Pass Criteria: Recovery between 80-120%.

-

-

Labware Prep: All glassware must be baked at

for 4 hours to remove residual phthalates. NEVER use plastic pipette tips or parafilm.

Decision Logic for Method Selection

Figure 2: Decision tree for selecting simulants and extraction pathways based on product matrix.

References

-

CPSC-CH-C1001-09.4 . (2018).[5] Standard Operating Procedure for Determination of Phthalates. U.S. Consumer Product Safety Commission.[1][3] Link

-

Regulation (EU) No 10/2011 . (2011).[7][8] On plastic materials and articles intended to come into contact with food.[7][8][9] Official Journal of the European Union. Link

-

ASTM D7083-04 . (2010). Standard Practice for Determination of Monomeric Plasticizers in Poly(Vinyl Chloride) (PVC) by Gas Chromatography. ASTM International. Link

-

USP <661> . (2020). Plastic Packaging Systems and Their Materials of Construction. United States Pharmacopeia.[10][11] Link

-

ISO 18856 . (2004). Water quality — Determination of selected phthalates using gas chromatography/mass spectrometry. International Organization for Standardization. Link

Sources

- 1. Phthalates in toys and childcare products | Centexbel [centexbel.be]

- 2. shimadzu.com [shimadzu.com]

- 3. lionsfloor.com [lionsfloor.com]

- 4. cpsc.gov [cpsc.gov]

- 5. Federal Register :: CPSC Acceptance of Third Party Laboratories: Revision to the Notice of Requirements for Prohibitions of Children's Toys and Child Care Articles Containing Specified Phthalates [federalregister.gov]

- 6. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 7. legislation.gov.uk [legislation.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. eur-lex.europa.eu [eur-lex.europa.eu]

- 10. packagingdigest.com [packagingdigest.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Precision Quantitation of Phthalates: Internal Standard Protocols & Blank Control Strategies

Abstract Phthalate quantification presents a unique analytical paradox: the target analytes are ubiquitous environmental contaminants, rendering "zero background" nearly impossible to achieve. This Application Note details a rigorous protocol for the use of isotopically labeled internal standards (IS) to correct for extraction losses and matrix effects (Isotope Dilution Mass Spectrometry). Crucially, it integrates strict "blank management" strategies—including the use of LC-MS delay columns and glassware muffling—to distinguish true sample data from laboratory background noise.

Introduction: The Dual Challenge

Accurate measurement of phthalate esters (e.g., DEHP, DnBP) in biological and environmental matrices is compromised by two primary factors:

-

Variable Recovery: Complex matrices (blood, urine, soil) cause unpredictable extraction losses and ionization suppression/enhancement.

-

Ubiquitous Contamination: Phthalates leach from plastic labware, HPLC tubing, and even septum caps, creating high background signals that mask low-level analytes.

The Solution: The use of deuterated (d4/d14) or

Principle of Internal Standardization (IDMS)

This protocol relies on Isotope Dilution Mass Spectrometry (IDMS) . By spiking a known amount of stable isotope-labeled analog (e.g., DEHP-d4) into the sample before extraction, the analog behaves nearly identically to the native analyte throughout the workflow.

Mechanism:

-

Extraction: If 20% of the native DEHP is lost during extraction, 20% of the DEHP-d4 is also lost. The ratio remains constant.

-

Ionization: If matrix components suppress the MS signal by 50%, both native and IS signals are suppressed equally. The ratio remains constant.

Where RRF is the Relative Response Factor determined during calibration.

Critical Pre-requisite: Contamination Control

Before touching a sample, you must secure the analytical environment.

Glassware Preparation

Phthalates adhere to glass. Standard washing is insufficient.

-

Protocol:

-

Wash glassware with detergent and hot water.

-

Rinse copiously with HPLC-grade acetone.

-

Muffle (Bake): Heat glassware at 400°C for 4 hours to pyrolyze organic residues.

-

Cover openings immediately with aluminum foil (dull side in).

-

The LC-MS "Isolator Column" Strategy

In LC-MS, the instrument itself (tubing, pump seals) contributes phthalates. These appear as a constant background peak.

-

Solution: Install a "Delay" or "Isolator" column (e.g., C18, 50mm) between the pump mixer and the injector .

-

Effect: Background phthalates from the pump are retained on the isolator column and elute later than the sample phthalates (which enter at the injector).

Experimental Protocol

Materials & Reagents[1]

-

Native Standards: EPA Phthalate Esters Mix (Supelco/Restek).

-

Internal Standards (IS):

-

Primary: DEHP-d4, DnBP-d4, BBP-d4.[1]

-

Alternative:

C4-labeled analogs (superior stability but higher cost).

-

-

Solvents: Methanol, Acetonitrile, Hexane (Pesticide Residue Grade or higher). Do not use standard HPLC grade without blank verification.

Sample Preparation (Solid Phase Extraction - SPE)

Target Matrix: Urine or Serum

-

Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

-

Enzymatic Hydrolysis (Urine only): Add

-glucuronidase to deconjugate metabolites. Incubate at 37°C for 90 mins. -

IS Spiking (CRITICAL STEP):

-

Add 20 µL of Internal Standard Working Solution (e.g., 100 ng/mL mixture of d4-phthalates) to every sample, blank, and QC standard.

-

Note: Spiking must occur before any solvent addition or extraction.

-

-

Acidification: Adjust pH to ~2.0 with dilute H

PO -

SPE Loading:

-

Condition SPE cartridge (HLB or C18) with MeOH then Water.

-

Load sample at low flow rate (<1 mL/min).

-

-

Wash: 5% Methanol in Water (removes salts/proteins).

-

Elution: Elute with 2 x 1.0 mL Acetonitrile or Ethyl Acetate.

-

Evaporation: Evaporate to dryness under Nitrogen (avoid plastic tips!). Reconstitute in 200 µL Mobile Phase.

Instrumental Analysis[3][4][5]

Option A: GC-MS (Method 8061A Modified)

-

Column: Rtx-5ms or DB-5ms (30m x 0.25mm).

-

Inlet: Splitless, 280°C. Check septum bleed.

-

MS Mode: Electron Impact (EI), Selected Ion Monitoring (SIM) .

-

Ions Monitored:

-

Native DEHP: m/z 149 (Quant), 167, 279.

-

DEHP-d4: m/z 153 (Quant), 171.

-

Note: The m/z 149 ion is common to most phthalates; use secondary ions for confirmation.

-

Option B: LC-MS/MS (High Sensitivity)[2][3]

-

Column: Phenyl-Hexyl or C18 (sub-2 µm particle).

-

Mobile Phase: Water (A) / Acetonitrile (B) with 0.1% Formic Acid.

-

Isolator Column: Installed between pump and injector.

-

MS Mode: Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

-

Transitions:

-

DEHP: 391.3

149.0 -

DEHP-d4: 395.3

153.0

-

Data Visualization & Logic

The Quantification Logic (IDMS)

The following diagram illustrates how the Internal Standard corrects for errors.

Caption: Logical flow of Isotope Dilution Mass Spectrometry (IDMS). Losses in extraction and suppression in analysis affect Native and IS equally, canceling out errors in the final ratio.

The "Isolator Column" Mechanism (LC-MS)

This diagram explains how to separate pump contamination from the sample.

Caption: Placement of the Isolator Column. Background phthalates are retarded before the injector, creating a chromatographic offset from the sample peak.

Summary of Key Parameters

| Parameter | GC-MS (Method 8061A) | LC-MS/MS (Biomonitoring) |

| Primary Analyte Form | Parent Diesters (e.g., DEHP) | Metabolites (e.g., MEHP, MECPP) |

| Internal Standard | Deuterated Diesters (DEHP-d4) | Deuterated Metabolites (MEHP-d4) |

| Ionization | Electron Impact (EI) | Electrospray (ESI) Negative/Positive |

| Major Interference | Septum bleed, inlet contamination | Mobile phase solvents, tubing |

| Blank Limit | Must be < 5% of lowest standard | Must be < 1/3 of LOQ |

| Calibration Range | 20 - 2000 ng/mL | 0.5 - 500 ng/mL |

Troubleshooting & Validation

-

High Background in Blanks:

-

Cause: Solvents or pipette tips.

-

Fix: Switch to glass syringes; test solvent batches; bake glassware again.

-

-

Low IS Recovery (<50%):

-

Cause: Matrix suppression or SPE breakthrough.

-

Fix: Dilute sample 1:5 before SPE; check pH adjustment.

-

-

"Cross-Talk" (IS signal in Native channel):

-

Cause: Impure IS or too high IS concentration.

-

Fix: Ensure IS is >99% isotopic purity. Reduce spike concentration.

-

References

-

U.S. EPA. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).Link

-

Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Phthalates and Plasticizers Metabolites in Urine (Method No. 6306.03).Link

-

Waters Corporation. (2012). A Simple, Fast, and Reliable LC-MS/MS Method for Determination of Phthalates in Beverages.Link

-

Fankhauser-Noti, A., & Grob, K. (2007).[4][5] Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks. Analytica Chimica Acta, 582(2), 353-360. Link[4]

-

Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing GC-MS Parameters for Phthalate Ester Separation

Introduction: The "Everywhere" Chemical Challenge

Phthalate analysis is deceptive. The chemistry is straightforward—stable esters that ionize well. The challenge is not detection; it is differentiation and background suppression . Phthalates are ubiquitous plasticizers found in pipette tips, septum bleed, solvent bottle caps, and laboratory air.

In this guide, we move beyond basic method parameters to address the three critical failure points in phthalate analysis:

-

The System Blank: Distinguishing sample from background.

-

Isomer Resolution: Separating the DINP/DIDP "hump" from single-component peaks.

-

Spectral Selectivity: Moving beyond the non-selective m/z 149 base peak.

Module 1: The Pre-Analytical Firewall (Contamination Control)

Before optimizing the MS, you must secure the flow path. A background signal of DEHP (Bis(2-ethylhexyl) phthalate) is the most common reason for calibration failure.

The Zero-Blank Protocol

-

Glassware: All glassware must be baked at 450°C for 4 hours to remove organic residues. Solvent rinsing alone is insufficient for trace analysis.

-

Solvents: Use only "Residue Analysis" grade or "Phthalate-Free" certified solvents.

-

The Syringe Vector: The autosampler syringe is a primary contamination vector. Phthalates in laboratory air adsorb onto the needle exterior and are thermally desorbed during injection.[1]

-

Protocol: Implement a fast injection cycle. Minimizing the time the needle spends in the hot inlet reduces thermal desorption of external contaminants.[1]

-

Visualization: Contamination Pathways & Mitigation

The following diagram illustrates the critical control points for preventing false positives.

Figure 1: Critical control points for eliminating phthalate background interference.

Module 2: Chromatographic Resolution & Isomer Management[2][3]

Standard 5% phenyl columns (e.g., DB-5ms) are often insufficient for separating complex phthalate mixtures, particularly when dealing with the "isomeric clusters" of DINP (diisononyl phthalate) and DIDP (diisodecyl phthalate).

Column Selection Strategy

| Column Phase | Application Utility | Trade-off |

| 5% Phenyl (DB-5ms, Rxi-5ms) | Standard EPA 8270E screening. Good general purpose. | Poor resolution of critical pairs (e.g., DBP/DIBP) and broad isomer humps. |

| 35% Phenyl (DB-35ms, Rxi-35Sil MS) | Recommended. Superior separation of isomers and polar phthalates. | Slightly longer run times; lower maximum temperature limit. |

| Rxi-XLB | Specialized for semi-volatiles.[2][3][4][5] Excellent inertness. | Unique selectivity requires re-validation of relative retention times (RRT). |

The DINP/DIDP Challenge

Unlike DEHP, which elutes as a sharp peak, DINP and DIDP are mixtures of branched isomers. They elute as a broad, unresolved "hump" or cluster of peaks.

-

Integration Rule: You must integrate the entire cluster from baseline to baseline.

-

Quantification: Do not use peak height. Use total area summation of the cluster.

Module 3: Mass Spectral Optimization

The m/z 149 Trap

Almost all phthalates produce a base peak at m/z 149 (protonated phthalic anhydride). While sensitive, it is non-selective. Relying solely on m/z 149 leads to false positives from co-eluting non-target phthalates.

Optimized Ion Table (SIM Mode)

For robust quantification, use the following ions. Note the shift for long-chain isomers.

| Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) | Rationale |

| DMP (Dimethyl) | 163 | 77, 194 | m/z 149 is weak/absent for DMP. |

| DEP (Diethyl) | 149 | 177, 105 | Standard fragmentation. |

| DEHP (Bis(2-ethylhexyl)) | 149 | 167, 279 | 167 confirms the ethylhexyl chain. |

| DINP (Diisononyl) | 293 | 149, 127 | m/z 293 (M-C9H19)+ is unique to the cluster. |

| DIDP (Diisodecyl) | 307 | 149, 141 | m/z 307 (M-C10H21)+ distinguishes it from DINP. |

Workflow: Method Optimization Logic

Figure 2: Decision tree for selecting MS acquisition parameters based on target analyte list.

Part 4: Troubleshooting & FAQs

Q1: I see "Ghost Peaks" of DEHP in my solvent blanks. How do I eliminate them?

A: This is the "System Blank."

-

Isolate the Autoinjector: Perform a "no-injection" instrument run (start the GC program without an injection). If the peak persists, the contamination is in the carrier gas or septum . Change the septum and install gas traps.

-

Check the Wash Vials: If the no-injection run is clean, the contamination is likely in your solvent wash vials. Use glass vials only; plastic caps with septa can leach phthalates into the wash solvent.

-

Bake-out: Bake the column at its maximum temperature for 30 minutes.

Q2: My DINP and DIDP peaks are overlapping. How can I quantify them accurately?

A: This is a common issue because their mass spectra and retention times overlap.

-

Chromatography: Switch to a DB-35ms column to increase separation between the two clusters.

-

Mass Spec: Do not use m/z 149 for quantification here.

-